1-Bromo-2-isopropoxy-4-methylbenzene
Overview
Description
1-Bromo-2-isopropoxy-4-methylbenzene is a chemical compound with the molecular formula C10H13BrO . It is used as an intermediate in organic syntheses .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an isopropoxy group, and a methyl group .Scientific Research Applications
Thermochemistry of Halogen-Substituted Methylbenzenes
Research has explored the thermochemistry of various bromo- and iodo-substituted methylbenzenes, including 1-bromo-2-methylbenzene and similar compounds. This study involved experimental vapor pressures, vaporization, fusion, and sublimation enthalpies, using quantum-chemical methods for calculating gas-phase enthalpies of formation. This research is significant for understanding the thermochemical properties of halogen-substituted methylbenzenes like 1-Bromo-2-isopropoxy-4-methylbenzene (Verevkin et al., 2015).
Liquid-Phase Oxidation of Methylbenzenes
The liquid-phase oxidation of methylbenzenes has been studied using a catalyst system of cobalt(II) and copper(II) acetates and sodium bromide. This process yields benzyl acetates and benzaldehydes with high selectivities. This study indicates the potential application of similar bromo-substituted compounds in catalytic oxidation processes (Okada & Kamiya, 1981).
Sonication in Chemical Reactions
Sonication has been shown to significantly enhance the reaction rate in the synthesis of di-p-tolylsulfane from 4-bromo-1-methylbenzene. This suggests that sonication could be a beneficial technique in reactions involving similar bromo-substituted compounds, enhancing efficiency and yield (Abimannan et al., 2015).
Synthesis of Halogenated Benzene Derivatives
The synthesis of various halogenated benzene derivatives, including 1-bromo-2,4-dinitrobenzene, has been reported. This synthesis, involving bromobenzene, highlights the potential for producing valuable intermediates for pharmaceuticals, dyes, and organic materials from bromo-substituted benzene derivatives (Xuan et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4-methyl-2-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCHJYQPPRDMSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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